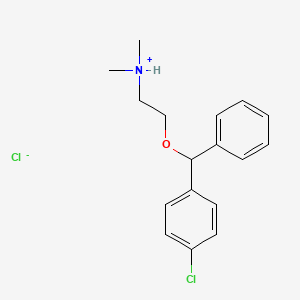
(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride
説明
(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that acts as a mu-opioid receptor agonist. It is commonly used for pain management in clinical settings. The chemical structure of O-Desmethyltramadol is similar to that of tramadol, a widely used opioid analgesic.
作用機序
(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochlorideramadol acts as a mu-opioid receptor agonist, binding to the receptors in the brain and spinal cord. This results in the activation of the descending pain control pathway, leading to pain relief. It also inhibits the reuptake of norepinephrine and serotonin, which can contribute to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochlorideramadol has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can contribute to its pain-relieving effects. It has also been shown to have anticonvulsant properties, making it a potential treatment option for seizures.
実験室実験の利点と制限
(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochlorideramadol has several advantages for use in lab experiments. It is a well-established opioid analgesic with a known mechanism of action, making it a reliable tool for studying pain pathways. It also has a lower risk of respiratory depression compared to other opioids, making it a safer option for animal studies.
However, there are also limitations to its use in lab experiments. (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochlorideramadol can be difficult to obtain and may be expensive. In addition, its effects can vary depending on the species and strain of animal used, making it important to carefully consider the experimental design.
将来の方向性
There are several potential future directions for research on (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochlorideramadol. One area of interest is its potential use in the treatment of opioid addiction. It has been shown to have lower abuse potential compared to other opioids, making it a potential alternative for opioid substitution therapy.
Another area of interest is its potential use in the treatment of depression and anxiety. (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochlorideramadol has been shown to have antidepressant and anxiolytic effects in animal studies, making it a potential treatment option for these conditions.
Conclusion:
(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochlorideramadol is a synthetic opioid analgesic that has been extensively studied for its analgesic properties. It acts as a mu-opioid receptor agonist and has been found to be effective in treating moderate to severe pain. In addition, it has other biochemical and physiological effects and has potential for use in the treatment of opioid addiction, depression, and anxiety. Further research is needed to fully understand its potential therapeutic applications.
科学的研究の応用
(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochlorideramadol has been extensively studied for its analgesic properties. It has been found to be effective in treating moderate to severe pain, including neuropathic pain. In addition, it has been shown to have a lower risk of respiratory depression compared to other opioids, making it a safer option for pain management.
特性
IUPAC Name |
(1R)-1-(2-methoxy-5-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-4-5-10(12-3)9(6-7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEURCJUZUUUMO-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909288-01-2 | |
| Record name | Benzenemethanamine, 2-methoxy-α,5-dimethyl-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909288-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-6-[(piperidin-3-yl)methyl]pyridazin-3-amine](/img/structure/B1653613.png)
![2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-](/img/structure/B1653620.png)

![Propanenitrile, 2-[(2-chlorophenyl)thio]-](/img/structure/B1653622.png)

![O-propan-2-yl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B1653624.png)



![3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1653631.png)

![9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene](/img/structure/B1653633.png)
